molecular formula C21H19FN4O3S B2535133 2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide CAS No. 1251597-20-2

2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide

Cat. No.: B2535133
CAS No.: 1251597-20-2
M. Wt: 426.47
InChI Key: JJZJVTAVBYFRCQ-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitory and Anticancer Activities

The compound is related to a broader class of molecules with significant kinase inhibitory and anticancer activities. For instance, derivatives similar in structure have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, including N-benzyl substituted acetamide derivatives, have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. The unsubstituted N-benzyl derivative, for example, displayed inhibition of c-Src kinase, highlighting the therapeutic potential of these molecules in cancer treatment (Fallah-Tafti et al., 2011).

Radiosynthesis for Imaging

Compounds within the same family have also been developed for radioimaging purposes. One such molecule, DPA-714, designed with a fluorine atom to enable labeling with fluorine-18, facilitates in vivo imaging using positron emission tomography (PET). This application is crucial for advancing diagnostic capabilities, particularly in identifying and tracking neuroinflammatory processes. The synthesis and evaluation of these compounds underscore their importance in developing new diagnostic tools for various diseases, including neurodegenerative disorders (Dollé et al., 2008).

Antimicrobial Activities

Moreover, these compounds have been assessed for their potential as antimicrobial agents. Derivatives have been synthesized and tested against a range of bacterial and fungal strains, indicating their versatility and potential application in combating microbial resistance. The innovation in synthesizing these molecules and their subsequent evaluation against pathogens represents a significant step forward in the development of new antimicrobial treatments (Saravanan et al., 2010).

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-4-2-5-17(12-15)24-20(27)13-25-14-26(18-9-7-16(22)8-10-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZJVTAVBYFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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